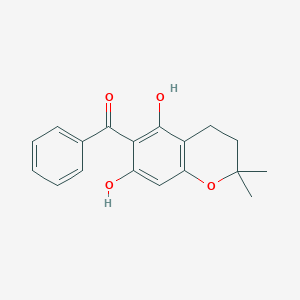

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a chemical compound belonging to the class of xanthones. It is characterized by its yellow powder form and is derived from the herbs of Garcinia cowa . The compound has a molecular formula of C18H18O4 and a molecular weight of 298.33 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane typically involves the condensation of appropriate benzoyl and chromane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles, in solvents like dichloromethane or acetonitrile.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical products

Wirkmechanismus

The mechanism of action of 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating oxidative stress pathways, inhibiting inflammatory mediators, and interacting with cellular receptors. These interactions lead to its observed biological activities, such as antioxidant and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

- 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

- 3-Prenyl-2,4,6-trihydroxybenzophenone

Comparison: 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is unique due to its specific benzoyl and chromane structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific bioactivities that make it valuable in various research and industrial applications .

Biologische Aktivität

6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a chromane derivative that has garnered attention due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by a benzoyl group at the 6-position and hydroxyl groups at the 5th and 7th positions of the chromane ring. This specific arrangement contributes to its unique chemical reactivity and biological properties.

The biological effects of this compound are primarily attributed to its ability to modulate oxidative stress and inflammatory pathways. The compound interacts with various molecular targets:

- Antioxidant Activity : It scavenges free radicals and inhibits lipid peroxidation.

- Anti-inflammatory Effects : It suppresses the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Cell Signaling Modulation : It may influence signaling pathways including NF-κB, which plays a crucial role in inflammation .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to inhibit oxidative stress markers in various cell lines. For instance, it showed a high percentage of scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .

Anti-inflammatory Activity

The compound has been shown to reduce inflammation in animal models. In one study, administration of this compound resulted in decreased levels of TNF-α and IL-6 in serum following an inflammatory stimulus . This suggests that it could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various compounds including this compound on cancer cell lines. The results indicated that this compound exhibited cell viability greater than 80% at specific concentrations, suggesting a favorable safety profile for further development .

- Neuroprotective Effects : In models of neurodegenerative diseases, this compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. It modulated pathways associated with neuroinflammation and oxidative damage .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chromane derivatives:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | High | Significant | Low |

| 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane | Moderate | Moderate | Moderate |

This table highlights that while both compounds share similar structures, their biological activities differ significantly due to variations in their chemical structures.

Applications

Given its diverse biological activities, this compound is being explored for various applications:

- Pharmaceutical Development : Its antioxidant and anti-inflammatory properties make it a candidate for developing therapeutic agents for diseases such as arthritis and neurodegenerative disorders.

- Nutraceuticals : The compound's safety profile supports its potential use in dietary supplements aimed at enhancing health through antioxidant support.

- Cosmetic Industry : Due to its ability to combat oxidative stress and inflammation, it may be incorporated into skincare products aimed at reducing skin aging.

Eigenschaften

IUPAC Name |

(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-18(2)9-8-12-14(22-18)10-13(19)15(17(12)21)16(20)11-6-4-3-5-7-11/h3-7,10,19,21H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKXPLQWLQOBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.